An In-depth Technical Guide to 7-Chloro-benzo[b]thiophene-5-ol: Physicochemical Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide to 7-Chloro-benzo[b]thiophene-5-ol: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Chloro-benzo[b]thiophene-5-ol, a halogenated derivative of the benzo[b]thiophene scaffold. While specific public data on this exact molecule is limited, this document synthesizes information from closely related analogs and established chemical principles to offer a robust resource for researchers. This guide will cover the core physicochemical properties, a detailed potential synthetic route, and modern analytical methodologies for characterization, providing a solid foundation for its application in research and drug discovery.
Introduction to the Benzothiophene Scaffold
Benzothiophene, an aromatic heterocyclic compound composed of a fused benzene and thiophene ring, is a prominent structural motif in medicinal chemistry.[1][2] The inherent planarity and electron-rich nature of the benzothiophene core make it a "privileged scaffold," capable of interacting with a diverse range of biological targets.[3] The introduction of various substituents onto this core structure allows for the fine-tuning of its physicochemical and pharmacological properties. Halogenation, in particular, is a common strategy in drug design to modulate factors such as metabolic stability, lipophilicity, and binding affinity. This guide focuses specifically on the 7-chloro, 5-hydroxy substituted derivative, 7-Chloro-benzo[b]thiophene-5-ol.
Physicochemical Properties of 7-Chloro-benzo[b]thiophene-5-ol
The fundamental physicochemical properties of a compound are critical for its handling, formulation, and interpretation of biological activity. Based on its chemical formula, C₈H₅ClOS, the key quantitative data for 7-Chloro-benzo[b]thiophene-5-ol have been calculated and are presented below.
| Property | Value |
| Molecular Formula | C₈H₅ClOS |
| Molecular Weight | 198.64 g/mol |
| Exact Mass | 197.97496 Da |
| Monoisotopic Mass | 197.97496 Da |
Note: The Molecular Weight and Exact Mass are calculated values based on the chemical formula.
Synthesis of Substituted Benzothiophenes: An Illustrative Protocol
The synthesis of substituted benzothiophenes can be achieved through various established organic chemistry routes. A common and effective method involves the cyclization of a substituted thiophenol derivative. The following protocol is an illustrative example of how a substituted benzothiophene can be synthesized and can be adapted for the synthesis of 7-Chloro-benzo[b]thiophene-5-ol, likely starting from a suitably substituted chlorophenol.
Experimental Protocol: Synthesis of a Substituted Benzothiophene Derivative
This protocol outlines a general procedure for the synthesis of a benzothiophene derivative, which can be conceptually applied to the synthesis of 7-Chloro-benzo[b]thiophene-5-ol.
Step 1: Thiolation of a Substituted Phenol The initial step would involve the introduction of a thiol group to a precursor molecule, such as a substituted chlorophenol, to create the necessary thiophenol intermediate.
Step 2: Cyclization to form the Benzothiophene Core The substituted thiophenol can then undergo cyclization with a suitable reagent, such as an α-halo-ketone or -aldehyde, to form the fused ring system of benzothiophene.
Step 3: Functional Group Interconversion (if necessary) Subsequent steps may be required to introduce or modify the hydroxyl group at the 5-position.
Illustrative Reaction Workflow:
Caption: A generalized workflow for the synthesis of 7-Chloro-benzo[b]thiophene-5-ol.
Analytical Characterization
The structural elucidation and purity assessment of a newly synthesized compound are paramount. A combination of modern analytical techniques is typically employed for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 7-Chloro-benzo[b]thiophene-5-ol, high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to its exact mass (197.97496 Da). The isotopic pattern of the molecular ion will also be characteristic, showing the M+2 peak with an intensity of approximately one-third of the M peak, which is indicative of the presence of a single chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the precise arrangement of atoms within a molecule.
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¹H NMR: The proton NMR spectrum of 7-Chloro-benzo[b]thiophene-5-ol would be expected to show distinct signals for the aromatic protons on the benzene and thiophene rings. The chemical shifts and coupling constants of these protons would provide definitive information about their relative positions. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. A representative ¹H NMR spectrum of the parent benzo[b]thiophene is available for comparison.[4]
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¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of a compound and for monitoring the progress of a chemical reaction. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be a suitable starting point for the analysis of 7-Chloro-benzo[b]thiophene-5-ol.
Analytical Workflow Diagram:
Caption: A typical workflow for the analytical characterization of a synthesized compound.
Potential Applications in Drug Discovery
Substituted benzothiophenes are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.[3] While the specific biological profile of 7-Chloro-benzo[b]thiophene-5-ol is not yet publicly documented, related compounds have shown promise in various therapeutic areas. The introduction of a chlorine atom and a hydroxyl group can significantly influence the molecule's interaction with biological targets and its pharmacokinetic properties. Further research into the biological activity of this compound is warranted to explore its potential as a lead for novel therapeutics.
Conclusion
This technical guide has provided a detailed overview of 7-Chloro-benzo[b]thiophene-5-ol, covering its fundamental physicochemical properties, a plausible synthetic strategy, and key analytical methods for its characterization. While this specific molecule is not extensively documented in the public domain, the information presented, based on established chemical principles and data from related compounds, offers a valuable resource for researchers and scientists in the field of drug discovery and development. The unique substitution pattern of this benzothiophene derivative makes it an interesting candidate for further investigation and potential inclusion in screening libraries for various biological targets.
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